

Application Note: Quantification of Verrucofortine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Verrucofortine

Cat. No.: B1682208

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of **Verrucofortine**, a fungal metabolite produced by various *Penicillium* species. The described protocol is applicable for the analysis of **Verrucofortine** in fungal culture extracts and other relevant matrices. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

Verrucofortine is a complex alkaloid derived from tryptophan and leucine, first isolated from *Penicillium verrucosum* var. *cyclopium*[1]. It is often found alongside other secondary metabolites produced by fungi[2]. Accurate quantification of **Verrucofortine** is crucial for various research applications, including fungal strain characterization, optimization of fermentation processes, and assessment of its biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such fungal metabolites[3][4]. This document provides a comprehensive protocol for the determination of **Verrucofortine** using HPLC.

Experimental

- HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition and processing software.
- Analytical Standard: **Verrucofortine** analytical standard with a purity of >99%^[2].
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).
- Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

A summary of the optimized HPLC conditions for **Verrucofortine** analysis is presented in Table 1.

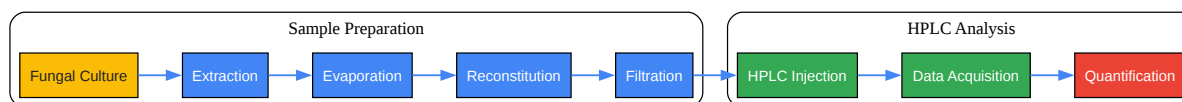
Parameter	Condition
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	280 nm
Run Time	15 minutes

Table 1: HPLC Chromatographic Conditions for **Verrucofortine** Analysis.

Protocols

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Verrucofortine** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
- **Extraction:** Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 g) with a suitable solvent such as ethyl acetate or methanol (3 x 20 mL) with sonication for 20 minutes for each extraction.
- **Solvent Evaporation:** Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
- **Reconstitution:** Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).
- **Filtration:** Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.



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Caption: Experimental workflow for **Verrucofortine** quantification.

Method Validation Parameters (Representative Data)

The described HPLC method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table presents representative data for such a validation.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (%RSD)	< 2%
Accuracy (Recovery %)	98 - 102%
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

Table 2: Representative Method Validation Parameters.

Quantification of Verrucofortine in a Sample

The concentration of **Verrucofortine** in the prepared sample extract is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.



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Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of **Verrucofortine**. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. This method will be a valuable tool for researchers in the fields of mycology, natural product chemistry, and drug discovery.

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